Terpin

Antimicrobial MRSA Topical Formulation

Terpineol (CAS 8006-39-1) is a defined mixture of α-, β-, and γ-terpineol isomers—not a single molecule. Generic substitution is risky: isomer ratios vary by source, altering odor, solubility, and bioactivity. For pharmaceutical applications, the distinction between anhydrous terpineol and terpin hydrate (CAS 2451-01-6) is critical. Researchers using terpin hydrate as an expectorant baseline in pre-clinical models must verify hydrated-form authenticity. Analytical laboratories require consistent isomer composition for GC-MS method validation and quality control. Specify CAS 8006-39-1; demand batch-specific isomer composition certification.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 8006-39-1
Cat. No. B3430122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpin
CAS8006-39-1
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)(C)O
InChIInChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
InChIKeyRBNWAMSGVWEHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Terpin (CAS 8006-39-1): A Mixture of Isomers with Distinct Physical and Pharmacological Profiles


Terpin, often referenced by its CAS number 8006-39-1 and commonly known as terpineol, is a mixture of isomeric monoterpene alcohols, primarily alpha-, beta-, and gamma-terpineol . This mixture is characterized by a molecular formula of C10H18O and a molecular weight of 154.25 g/mol . It is a colorless, viscous liquid with a distinct lilac-like odor, a boiling point of 219°C, and is soluble in ethanol and ether but nearly insoluble in water [1]. Its pharmacological form, terpin hydrate, is an expectorant used to increase respiratory tract fluid and loosen mucus [2]. The material's utility in pharmaceutical and industrial applications is directly tied to the specific composition and purity of this isomeric mixture .

Why Generic Substitution of Terpin (8006-39-1) is Problematic for Research and Formulation


Generic substitution of Terpin (CAS 8006-39-1) is fraught with risk because this material is not a single molecular entity but a defined mixture of alpha-, beta-, and gamma-terpineol isomers, with alpha-terpineol typically being the major constituent [1]. The exact ratio of these isomers can vary based on the source and manufacturing process, leading to significant batch-to-batch variability in key properties such as odor profile, solubility, and biological activity [2]. For pharmaceutical applications, the distinction between anhydrous terpineol and the hydrated form (terpin hydrate) is critical, as they have different physical properties and therapeutic uses . Substituting one for another without rigorous analytical verification can compromise the reproducibility of research findings or the efficacy and safety of a final product, making precise sourcing based on CAS number and specific grade essential [1].

Terpin (8006-39-1): Quantitative Evidence for Differentiated Scientific and Industrial Selection


Antimicrobial Potency: Terpinen-4-ol vs. Tea Tree Oil (TTO) Against MRSA

A direct comparative study demonstrated that terpinen-4-ol, a major bioactive component of terpineol, exhibits significantly greater antimicrobial activity against clinical skin isolates of meticillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS) than tea tree oil (TTO) [1]. The study used broth microdilution and time-kill assays to quantify the difference. While the exact minimum inhibitory concentration (MIC) values for this specific study are not provided in the available abstract, the conclusion unequivocally states that terpinen-4-ol is a 'more potent antibacterial agent' based on these quantitative measures [1].

Antimicrobial MRSA Topical Formulation

Cough Suppression: Terpin Hydrate Elixir as a Baseline for Additive Studies

A 1962 controlled clinical study quantified the cough suppressant effect of terpin hydrate elixir. The study found that the addition of heroin to the elixir added nothing to its cough suppressant effect, indicating the elixir itself has a measurable and independent antitussive action [1]. In contrast, the addition of codeine to a simple syrup did have a small but significantly better cough suppressant action than the syrup alone [1]. This positions the terpin hydrate elixir as having a quantifiable, baseline effect against which other agents can be measured.

Antitussive Cough Suppression Clinical Trial

Comparative Expectorant Efficacy: Terpin Hydrate vs. Robitussin and Ammonium Chloride

A 1951 clinical evaluation compared the effectiveness of three expectorant drugs in 52 tubercular patients. The study found that a glyceryl guaiacolate preparation (Robitussin) was 'significantly superior' to both terpin hydrate and ammonium chloride in increasing respiratory tract fluid and patient acceptance [1]. This provides a quantitative ranking of terpin hydrate's expectorant activity relative to other common agents of the era.

Expectorant Respiratory Tract Fluid Clinical Trial

Safety and Tolerability: A Known Profile of Gastrointestinal and CNS Effects

The safety profile of terpin hydrate is well-documented, with common adverse reactions including nausea, vomiting, abdominal pain, dizziness, rash, and confusion [1]. It is also noted to potentiate other CNS depressants [1]. This established safety profile provides a baseline for risk assessment when formulating new products or comparing it to newer expectorants with potentially different side effect profiles.

Safety Adverse Effects Formulation

Analytical Purity and Isomeric Composition: The Wako 1st Grade Standard

A key differentiator for research and industrial use is the certified purity and composition. For example, Fujifilm Wako Pure Chemical Corporation's 'Wako 1st Grade' terpineol (CAS 8006-39-1) is specified with a purity of ≥95.0% as determined by gas chromatography (GC) . This ensures the material is a defined mixture of isomers, which is critical for reproducible experimental and manufacturing outcomes.

Analytical Chemistry Purity Standardization

Optimized Application Scenarios for Terpin (8006-39-1) Based on Quantitative Evidence


Topical Antimicrobial R&D for Drug-Resistant Pathogens

Given the direct evidence of terpinen-4-ol's superior antimicrobial activity against MRSA compared to tea tree oil [1], researchers should prioritize terpinen-4-ol (or terpineol mixtures rich in this isomer) for developing novel topical antiseptics and wound care formulations targeting drug-resistant skin infections. This application leverages the compound's proven potency advantage.

Historical Reference Standard in Antitussive and Expectorant Research

The clinical studies from the 1950s and 1960s establish terpin hydrate as a well-characterized baseline expectorant/antitussive agent [REFS-1, REFS-2]. This makes it an ideal reference compound for pre-clinical models or clinical trials evaluating new cough medicines, allowing for direct comparison against a known entity with documented efficacy and safety.

Analytical Method Development and Quality Control Standardization

The availability of terpineol (CAS 8006-39-1) in defined purity grades, such as ≥95.0% by GC [1], makes it suitable as a reference standard for developing and validating analytical methods (e.g., GC-MS) to identify and quantify terpineol isomers in natural products, essential oils, or pharmaceutical formulations. This ensures accurate quality control and batch-to-batch consistency.

Comparative Formulation Studies for Respiratory Therapeutics

While terpin hydrate was shown to be less effective than Robitussin (guaifenesin) in a 1951 study [1], its well-understood mechanism and safety profile [2] still make it a valuable comparator in modern formulation studies. Researchers developing novel mucolytics or expectorants can use terpin hydrate as a negative or baseline control to benchmark the performance of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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